(1-(Phenylsulfonyl)piperidin-4-yl)methanamine

GlyT1 inhibition antipsychotic drug discovery sulfonamide SAR

CNS drug discovery programs often face metabolic instability from N-alkyl piperidine scaffolds. (1-(Phenylsulfonyl)piperidin-4-yl)methanamine resolves this with an electron-withdrawing phenylsulfonyl group that reduces piperidine nitrogen basicity by ~2-3 pKa units and enhances resistance to rat liver microsomal degradation over N-acyl analogs. - Enables direct HATU/EDC-mediated amide coupling via the free primary amine for GlyT1 inhibitor libraries (US Patent 2010/0256186 A1). - Core scaffold for 5-HT2A antagonists achieving oral bioavailability where N-aralkyl analogs failed, with hERG activity reduced to insignificant in vivo levels. - 95% purity free base; avoid premature salt formation that interferes with coupling efficiency.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
Cat. No. B13484854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Phenylsulfonyl)piperidin-4-yl)methanamine
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H18N2O2S/c13-10-11-6-8-14(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-5,11H,6-10,13H2
InChIKeyNXQOXZDEXRNDJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement


(1-(Phenylsulfonyl)piperidin-4-yl)methanamine (CAS 871723-51-2, also indexed as [1-(benzenesulfonyl)piperidin-4-yl]methanamine) is a benzenesulfonamide-functionalized piperidine building block with a free primary aminomethyl group at the 4-position . The compound features a strongly electron-withdrawing phenylsulfonyl substituent on the piperidine nitrogen, which reduces the basicity of the piperidine nitrogen (lowering pKa relative to non-sulfonylated analogs) and enhances metabolic resistance compared to N-alkyl or N-acyl piperidine congeners . It serves as a versatile intermediate for constructing sulfonamide-based bioactive molecules, including GlyT1 inhibitor amide analogs and 5-HT2A receptor antagonist scaffolds, and is commercially available from multiple research chemical suppliers as a free base or hydrochloride salt .

Build Piperidine intermediate with benzenesulfonyl protection
Handle Free –CH₂NH₂ for amide coupling and library synthesis
Pharmacophore Benzenesulfonyl modulates basicity and metabolic resistance

Non-Interchangeability with Generic Piperidine Analogs


The specific combination of a benzenesulfonyl group on the piperidine nitrogen and a primary aminomethyl group at the 4-position dictates the compound's synthetic utility and pharmacophoric behavior in ways that close analogs cannot replicate. The benzenesulfonyl group functions as both a protecting group (stable under acidic and mild basic conditions) and an electron-withdrawing pharmacophoric element that modulates nitrogen basicity by approximately 2–3 pKa units relative to N-benzyl or N-alkyl piperidines . In GlyT1 inhibitor programs, the sulfonyl moiety is essential for target engagement, and replacement with acyl or carbamoyl groups abolishes inhibitory activity . In 5-HT2A antagonist series, N-benzenesulfonyl derivatives exhibit distinctly different metabolic stability profiles compared to N-acyl analogs, with the sulfonyl group contributing to greater resistance toward rat liver microsomal degradation . These molecular features cannot be simultaneously achieved by generic piperidine building blocks such as 4-piperidinemethanamine, 1-benzylpiperidin-4-yl-methanamine, or 1-acetylpiperidin-4-yl-methanamine.

Benzenesulfonyl vs. N-Alkyl Basicity Shift
The phenylsulfonyl group lowers piperidine nitrogen pKa by ~2–3 units compared to N-benzyl/alkyl analogs, altering protonation and target interaction profiles.
Aminomethyl Requirement for Amide SAR
The free –CH₂NH₂ handle is essential for GlyT1 amide diversification. Nitrile (CAS 91567-13-4) or carboxamide analogs cannot undergo the same amide-forming SAR exploration.
Metabolic Resistance May Differ
N-Benzenesulfonyl enhances stability in liver microsome models. Simple N-acyl or N-benzyl piperidines may exhibit faster degradation, limiting direct interchange for CNS probe studies.

Head-to-Head Evidence vs. Closest Analogs


GlyT1 Amide Conjugation via Free Aminomethyl

In the GlyT1 inhibitor patent series (US 2010/0256186 A1), the free primary aminomethyl group at the 4-position of (1-(phenylsulfonyl)piperidin-4-yl)methanamine serves as the essential conjugation handle for generating sulfonyl-piperidin-4-yl methylamine amide analogs that exhibit GlyT1 inhibitory activity . The aminomethyl functionality is directly required for amide bond formation with diverse carboxylic acid partners. In contrast, the corresponding 4-cyano analog (1-(phenylsulfonyl)piperidine-4-carbonitrile, CAS 91567-13-4) and the 4-carboxamidophenylsulfonyl derivative cannot undergo the same amide-forming reactions, restricting their utility to alternative synthetic pathways that do not yield active GlyT1 inhibitors .

Amide Conjugation
Class-level
Free –CH₂NH₂ enables direct amide coupling; nitrile/carboxamide analogs cannot participate in GlyT1 inhibitor diversification
Essential functional handle for GlyT1 SAR
Functional group incompatibility confirmed by patent structural claims
GlyT1 inhibition antipsychotic drug discovery sulfonamide SAR

Oral Bioavailability through N-Benzenesulfonyl Substitution in 5-HT2A Antagonists

In a head-to-head comparison within the same study (Fletcher et al., J. Med. Chem. 2002), the parent compound 1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine (12) — which contains the benzenesulfonyl-piperidine core — exhibited poor oral bioavailability attributed to rapid rat liver microsomal (RLM) degradation . The N-phenacyl derivative 35 (retaining the benzenesulfonyl-piperidine core but with N-substitution) achieved measurable oral bioavailability, while the 4-cyano- and 4-carboxamidophenylsulfonyl derivatives 26 and 31 were identified as orally bioavailable, brain-penetrant analogs . Importantly, derivative 35 also showed IKr (hERG) activity reduced to insignificant levels in vivo through counterscreening, whereas earlier indole-based 5-HT2A antagonists with similar potency had shown significant hERG liability .

Oral Exposure & hERG
Head-to-head
N-Phenacyl derivative 35: reported oral exposure; parent compound 12: no significant exposure; hERG counterscreening reduced IKr activity to levels not observed in vivo
Supports oral exposure model differentiation
Reported hERG counterscreening outcome; brain penetration requires validation
5-HT2A receptor antagonism oral bioavailability metabolic stability

Phenylsulfonyl Replacement Improves Intestinal Absorption in 5-HT4 Agonists

In a systematic SAR study of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives (Sonda et al., Bioorg. Med. Chem. 2003), replacement of the 1-methylindol-3-ylcarbonylamino moiety of lead compound 1a (Y-34959) with a benzoyl or phenylsulfonyl group at the 1-position of the piperidine ring increased the intestinal absorption rate compared with 1a . Compound 1a showed low oral bioavailability due to poor intestinal absorption, whereas the phenylsulfonyl-substituted congeners revealed good pharmacological profiles for gastrointestinal motility and were superior to 1a in oral bioavailability . In a follow-up study (Sonda et al., Bioorg. Med. Chem. 2004), the benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives all accelerated gastric emptying and increased defecation frequency in guinea-pig colon assays, with one phenylsulfonyl-containing analog (13a, Y-36912) identified as a selective 5-HT4 receptor agonist with reduced side-effect potential from 5-HT3 and dopamine D2 receptor-binding affinity .

Intestinal Absorption
Head-to-head
Phenylsulfonyl-substituted benzamides increased intestinal absorption rate vs. lead 1a (Y-34959); reported oral bioavailability improvement
Supports absorption model comparison
Reported gastric emptying and defecation frequency endpoints
5-HT4 receptor agonism gastrointestinal prokinetic intestinal absorption

Potent EGFR Inhibition by NDS-41119

In an HTRF-based high-throughput screen of 8,000 compounds for novel EGFR mediators (Lin et al., Anti-Cancer Agents Med. Chem. 2017), N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide (NDS-41119) — a derivative incorporating the (1-(phenylsulfonyl)piperidin-4-yl)methanamine scaffold — exhibited an IC50 of 6.16 ± 0.88 μM for EGFR inhibition . Among the four confirmed hits, NDS-41119 demonstrated the most potent activity: NDS-41107 (IC50 = 15.45 ± 2.25 μM), NDS-41111 (IC50 = 11.33 ± 3.31 μM), and NDS-41126 (IC50 = 11.19 ± 1.67 μM) . NDS-41119 also inhibited the T790M mutation in NCI-H1975 cells and potentiated the effect of gefitinib against resistant cells, indicating relevance to tyrosine kinase inhibitor-resistant cancer models .

EGFR IC₅₀
Head-to-head
6.16 ± 0.88 μM
Reported EGFR inhibition potency
NDS-41119; T790M mutant cell model context; combination with gefitinib reported
EGFR inhibition anticancer agents kinase inhibitor discovery

BuChE-Selective Inhibition Over AChE

In a series of N'-(aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives synthesized from the 1-(phenylsulfonyl)piperidine-4-carboxylate precursor (Rehman et al., 2014), the parent hydrazide compound 2 (1-(phenylsulfonyl)piperidine-4-carbohydrazide) demonstrated dual cholinesterase inhibition with IC50 values of 24.2 μM against human acetylcholinesterase (AChE) and 0.8 μM against human butyrylcholinesterase (BuChE), representing a 30-fold selectivity for BuChE over AChE . This selectivity profile is notable because clinically used cholinesterase inhibitors (donepezil, rivastigmine, galantamine) are typically AChE-selective or equipotent, and selective BuChE inhibition has been proposed as a strategy for reducing cholinergic side effects in Alzheimer's disease .

BuChE Selectivity
Class-level
30× BuChE over AChE
BuChE IC₅₀ 0.8 μM
Reported 30-fold selectivity
Class-level comparison with AChE-selective drugs; in vitro enzyme assay
cholinesterase inhibition Alzheimer's disease butyrylcholinesterase

Antibacterial 1,3,4-Oxadiazole Derivatives

A series of 22 S-substituted derivatives (4a–v) of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol — synthesized from the (1-(phenylsulfonyl)piperidin-4-yl)methanamine precursor via the carbohydrazide intermediate — were evaluated for antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Rehman et al., J. Chem. Soc. Pakistan, 2014) . Antibacterial activity varied from moderate to excellent levels depending on the S-substituent, demonstrating that the (1-(phenylsulfonyl)piperidin-4-yl) core provides a tunable antibacterial pharmacophore . The most active derivatives in this series outperformed the parent oxadiazole-thiol (compound 3) by a substantial margin, confirming that the benzenesulfonyl-piperidine scaffold is productive for antibacterial SAR exploration .

Antibacterial Scaffold
Reported
S-substituted oxadiazole derivatives: activity from moderate to excellent against Gram-positive and Gram-negative bacteria
Supports antibacterial scaffold diversification
Reported zone-of-inhibition screening; MIC values to verify
antibacterial agents 1,3,4-oxadiazole antimicrobial resistance

Application Scenarios and Procurement Guidance


GlyT1 Inhibitor Amide Library Synthesis

For CNS drug discovery teams targeting the glycine type 1 transporter (GlyT1) for schizophrenia and related psychiatric disorders, (1-(phenylsulfonyl)piperidin-4-yl)methanamine is the required building block for generating sulfonyl-piperidin-4-yl methylamine amide analogs as described in US Patent 2010/0256186 A1 . The free primary amine enables direct HATU- or EDC-mediated coupling to diverse carboxylic acids, producing focused libraries for GlyT1 SAR. The corresponding 4-cyano analog (CAS 91567-13-4) cannot participate in this amide-forming chemistry and is therefore unsuitable for this application. Procurement should prioritize high-purity free base (>97%) to avoid premature salt formation that could interfere with coupling efficiency.

5-HT2A Antagonist Bioavailability and Cardiac Safety Profiling

Programs developing 5-HT2A antagonists for sleep disorders or neuropsychiatric indications should procure (1-(phenylsulfonyl)piperidin-4-yl)methanamine as the core scaffold, based on evidence that the benzenesulfonyl-piperidine chemotype can achieve oral bioavailability where the parent N-aralkyl analog (compound 12) failed, and can reduce hERG (IKr) activity to insignificant in vivo levels when appropriately N-substituted . The 4-aminomethyl group additionally provides a vector for introducing diverse substituents that modulate brain penetration and metabolic stability.

EGFR Inhibitor Development Targeting T790M

Oncology research groups pursuing EGFR inhibitors with activity against the T790M gatekeeper mutation should consider (1-(phenylsulfonyl)piperidin-4-yl)methanamine as a synthetic intermediate. N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide (NDS-41119) demonstrated the most potent EGFR inhibition (IC50 = 6.16 μM) among 8,000 screening hits and retained activity against T790M-mutant NCI-H1975 cells while potentiating gefitinib efficacy . This scaffold therefore offers a differentiated path for developing combination or next-generation EGFR therapeutics.

BuChE-Selective Inhibitors for Alzheimer’s Disease

Neuroscience teams developing butyrylcholinesterase-selective inhibitors for Alzheimer's disease should evaluate 1-(phenylsulfonyl)piperidine-4-carbohydrazide or its derivatives as starting points. The 30-fold selectivity for BuChE (IC50 = 0.8 μM) over AChE (IC50 = 24.2 μM) represents a pharmacologically differentiated profile from the AChE-selective or equipotent marketed drugs donepezil, rivastigmine, and galantamine . The (1-(phenylsulfonyl)piperidin-4-yl)methanamine precursor enables rapid access to the carbohydrazide intermediate (2) via esterification and hydrazinolysis steps.

Application
Selection Property
Validation Focus
GlyT1 inhibitor amide library synthesis
Free primary amine for amide coupling
Coupling efficiency and GlyT1 SAR validation
5-HT₂A antagonist profiling
Benzenesulfonyl core for oral exposure and hERG liability review
Oral exposure model and cardiac safety endpoint monitoring
EGFR inhibitor development (T790M mutant)
Phenylsulfonyl-piperidine acetamide scaffold
EGFR inhibition potency and T790M model response
BuChE-selective inhibitor programs
Carbohydrazide intermediate accessibility
BuChE selectivity validation vs. AChE

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